molecular formula C12H19NO4 B13007740 tert-Butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate CAS No. 1251022-91-9

tert-Butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate

Katalognummer: B13007740
CAS-Nummer: 1251022-91-9
Molekulargewicht: 241.28 g/mol
InChI-Schlüssel: WTULSIHLCDGWLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-Butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate is a chemical compound with the molecular formula C12H19NO4 and a molecular weight of 241.28 g/mol . This compound is known for its unique spirocyclic structure, which includes an oxo group, an oxa group, and an azaspiro group. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate involves several steps. One common method includes the reaction of this compound with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-Butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce hydroxyl derivatives .

Wissenschaftliche Forschungsanwendungen

Tert-Butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of tert-Butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved in its mechanism of action include enzyme inhibition and modulation of protein-protein interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to tert-Butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate include:

Uniqueness

What sets this compound apart from similar compounds is its specific spirocyclic structure, which imparts unique chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where such properties are desired .

Eigenschaften

CAS-Nummer

1251022-91-9

Molekularformel

C12H19NO4

Molekulargewicht

241.28 g/mol

IUPAC-Name

tert-butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-4-5-16-8-12(13)6-9(14)7-12/h4-8H2,1-3H3

InChI-Schlüssel

WTULSIHLCDGWLU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCOCC12CC(=O)C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.